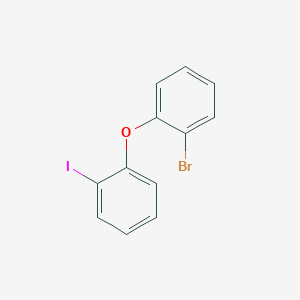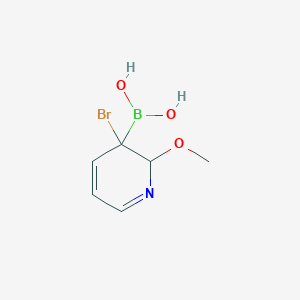
3-Bromo-2-methoxy-pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-pyridine-3-boronic acid is an organic compound featuring a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 3rd position and a methoxy group at the 2nd position introduces unique reactivity and functionality to the molecule. The boronic acid group at the 3rd position is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-pyridine-3-boronic acid typically involves several key steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes, such as the palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-methoxy-pyridine-3-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki–Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2-methoxy-pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds with potential medicinal properties.
Biology: The compound can be used in the design of molecular probes and sensors due to its ability to form specific interactions with biological molecules.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-pyridine-3-boronic acid primarily involves its participation in coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The presence of the methoxy group can influence the reactivity and stability of the compound by donating electron density to the pyridine ring.
Comparación Con Compuestos Similares
3-Pyridinylboronic acid: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.
3-Pyridineboronic acid pinacol ester: A more stable derivative used in similar coupling reactions.
Uniqueness: 3-Bromo-2-methoxy-pyridine-3-boronic acid is unique due to the combination of the bromine atom and methoxy group, which enhances its reactivity and versatility in organic synthesis compared to other pyridine boronic acids.
Propiedades
Fórmula molecular |
C6H9BBrNO3 |
|---|---|
Peso molecular |
233.86 g/mol |
Nombre IUPAC |
(3-bromo-2-methoxy-2H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO3/c1-12-5-6(8,7(10)11)3-2-4-9-5/h2-5,10-11H,1H3 |
Clave InChI |
FRBXGPUPVOOSFB-UHFFFAOYSA-N |
SMILES canónico |
B(C1(C=CC=NC1OC)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
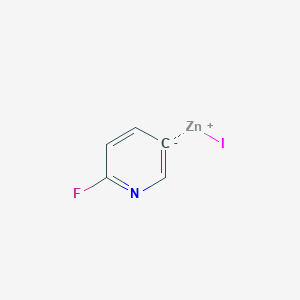
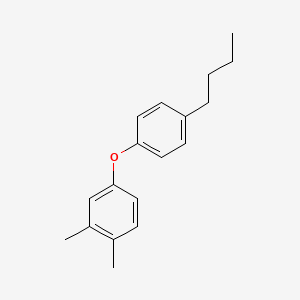
![1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene](/img/structure/B14118081.png)
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B14118087.png)


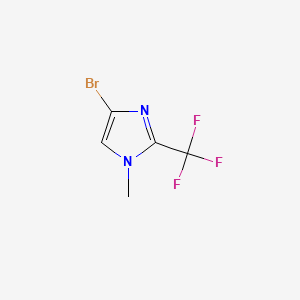
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
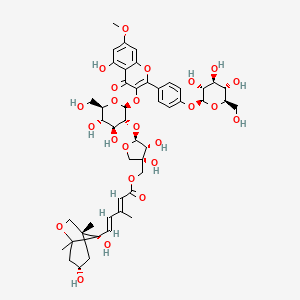
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)

![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
